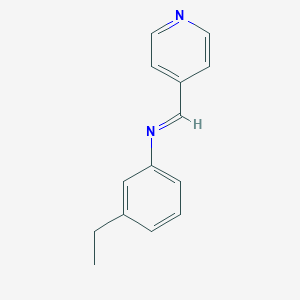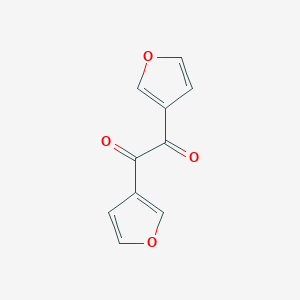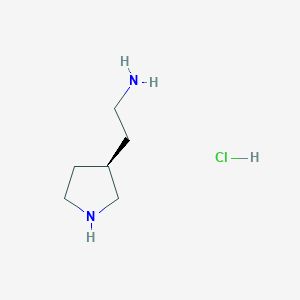![molecular formula C9H9NOS2 B13961435 6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
6-Methoxy-2-(methylthio)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-(methylthio)benzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-(methylthio)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with methoxy-substituted benzaldehyde in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent like ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methoxy-2-(methylthio)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles.
Aplicaciones Científicas De Investigación
6-Methoxy-2-(methylthio)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-(methylthio)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The compound’s structure allows it to participate in various biochemical interactions, leading to its observed biological effects.
Comparación Con Compuestos Similares
2-Methylbenzothiazole: Lacks the methoxy group, leading to different chemical properties and biological activities.
6-Methoxybenzothiazole: Lacks the methylthio group, affecting its reactivity and applications.
2-(Methylthio)benzothiazole: Similar structure but without the methoxy group, resulting in distinct chemical behavior.
Uniqueness: 6-Methoxy-2-(methylthio)benzo[d]thiazole’s combination of methoxy and methylthio groups imparts unique chemical properties, making it a valuable compound for various applications. Its dual functional groups allow for diverse chemical reactions and interactions, enhancing its utility in research and industry.
Propiedades
Fórmula molecular |
C9H9NOS2 |
|---|---|
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
6-methoxy-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NOS2/c1-11-6-3-4-7-8(5-6)13-9(10-7)12-2/h3-5H,1-2H3 |
Clave InChI |
BAVPPRHBRBTVAS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(S2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


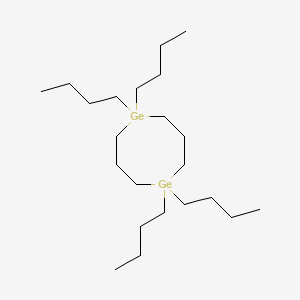

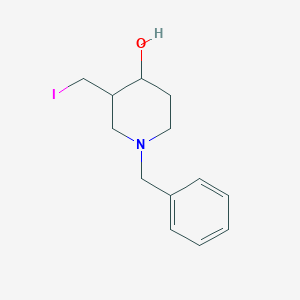
![[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine](/img/structure/B13961372.png)


![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)

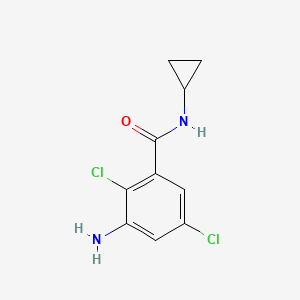

![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
